molecular formula C17H20ClN5 B12686677 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- CAS No. 115204-57-4

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)-

Cat. No.: B12686677
CAS No.: 115204-57-4
M. Wt: 329.8 g/mol
InChI Key: HSZPLSPCJDMNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)-: is a chemical compound with a complex structure that includes a purine base, a chloro group, and a dimethylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the purine ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- apart is its specific substitution pattern and the presence of the dimethylamine group.

Properties

CAS No.

115204-57-4

Molecular Formula

C17H20ClN5

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-9-[(4-propan-2-ylphenyl)methyl]purin-6-amine

InChI

InChI=1S/C17H20ClN5/c1-11(2)13-7-5-12(6-8-13)9-23-10-19-14-15(22(3)4)20-17(18)21-16(14)23/h5-8,10-11H,9H2,1-4H3

InChI Key

HSZPLSPCJDMNKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.